Tricosanedioic acid

Description

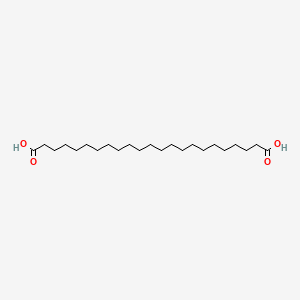

Tricosanedioic acid (C₂₃H₄₄O₄) is a long-chain saturated dicarboxylic fatty acid with a molecular weight of 384.32 Da . It is structurally characterized by a 23-carbon backbone terminating in two carboxylic acid groups. This compound is implicated in plant lipid metabolism, particularly in the biosynthesis of suberin and cutin, which are protective polymers in root and bark tissues . Metabolomic studies have identified this compound as a biomarker in ectomycorrhizal (ECM) symbiosis, where its levels decrease significantly in colonized roots compared to non-inoculated controls, suggesting a metabolic shift during fungal interaction .

Properties

CAS No. |

73292-43-0 |

|---|---|

Molecular Formula |

C23H44O4 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

tricosanedioic acid |

InChI |

InChI=1S/C23H44O4/c24-22(25)20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(26)27/h1-21H2,(H,24,25)(H,26,27) |

InChI Key |

QJXPRGZXRIIGOP-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O |

Canonical SMILES |

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O |

Other CAS No. |

73292-43-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Tricosanedioic acid belongs to the dicarboxylic fatty acid (DFA) family, which varies in carbon chain length, saturation, and biological roles. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Key Observations :

- Chain Length : Longer chains (e.g., pentacosanedioic acid) exhibit higher molecular weights and melting points, enhancing their role in structural lipids like suberin .

- Saturation : Unsaturated DFAs (e.g., octadecenedioic acid) are more reactive and participate in signaling pathways, unlike saturated counterparts .

Contrast with Monocarboxylic Analogs

Tricosanoic acid (C₂₃H₄₆O₂), the monocarboxylic counterpart, has a molecular weight of 354.61 Da and lacks the second carboxyl group . This structural difference reduces its polarity and limits its role in polymer formation, emphasizing the unique function of dicarboxylic acids in structural lipids.

Q & A

Q. What are the key physicochemical properties of Tricosanedioic acid relevant to experimental design?

this compound (C₂₃H₄₆O₂) is a saturated dicarboxylic acid with a molecular weight of 354.61 g/mol. Its solid-state properties include a melting point of ~111°C (for analogous compounds like Tridecanedioic acid) and insolubility in water . These properties necessitate solvent selection (e.g., organic polar solvents) and temperature-controlled environments for synthesis or reactivity studies. Purity (>98% by capillary GC) is critical for reproducibility, requiring validation via techniques like NMR or mass spectrometry .

Q. How should this compound be handled and stored in laboratory settings?

While not classified as hazardous under EU regulations, standard laboratory protocols apply:

- Storage : Keep in airtight containers at room temperature, away from oxidizers to prevent degradation .

- Exposure control : Use fume hoods during weighing or handling to minimize aerosol formation. No specific occupational exposure limits are established, but PPE (gloves, lab coats) is recommended .

- Waste disposal : Classify as non-hazardous waste; avoid drainage into water systems .

Q. What experimental frameworks are suitable for characterizing this compound’s stability under varying conditions?

Design accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor pH-dependent stability (e.g., acid/base hydrolysis) via HPLC to identify degradation products . For reactive oxygen species (ROS) interactions, use UV-Vis spectroscopy to track oxidation kinetics .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s reactivity in esterification reactions?

Contradictions in reaction yields or byproduct profiles may stem from impurities, solvent polarity, or catalytic conditions. Implement triangulation by:

Q. What methodological strategies ensure ecological validity in studies assessing this compound’s environmental impact?

Combine laboratory simulations with field studies:

- Lab tier : Use OECD 301 biodegradability tests to measure aerobic degradation rates .

- Field tier : Apply isotopic labeling (e.g., ¹³C-Tricosanedioic acid) to trace bioaccumulation in model ecosystems .

- Data integration : Compare lab-derived half-lives with real-world sediment/water partitioning coefficients to refine predictive models .

Q. How can researchers optimize synthetic pathways for this compound derivatives with minimal byproducts?

Adopt a Design of Experiments (DoE) approach:

- Variables : Catalyst loading, temperature, and reaction time.

- Outputs : Yield, purity, and energy efficiency. Use response surface methodology (RSM) to identify optimal conditions. Validate scalability via flow chemistry systems to maintain consistency between small- and pilot-scale syntheses .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing clustered data in this compound bioactivity studies?

For nested data (e.g., repeated measurements across cell lines), apply mixed-effects models to account for intra-cluster correlation. Use ANOVA with post-hoc Tukey tests to compare dose-response curves. Report effect sizes (e.g., Cohen’s d) to quantify biological significance .

Q. How can thematic analysis enhance interpretation of qualitative data in this compound toxicology studies?

Code interview or survey data (e.g., researcher observations on cytotoxicity) using NVivo or MAXQDA. Identify themes like "dose-dependent effects" or "metabolic interference," and validate through member checking with domain experts. Triangulate findings with quantitative LC-MS/MS cytotoxicity data to ensure robustness .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₄₆O₂ | |

| Melting Point | ~111°C (analogous compound) | |

| Solubility in Water | Insoluble | |

| Purity | ≥98% (capillary GC) | |

| Regulatory Classification | Non-hazardous (EU 1272/2008) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.